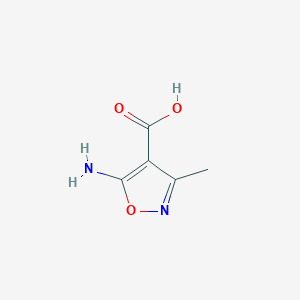

5-Amino-3-methylisoxazole-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBKZVKOBKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361426 | |

| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84661-50-7 | |

| Record name | 5-amino-3-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound (AMIA)

In the landscape of modern drug discovery and peptide chemistry, the isoxazole moiety stands out as a privileged scaffold. Its unique electronic and steric properties have led to its incorporation into numerous FDA-approved drugs, conferring enhanced potency and favorable pharmacokinetic profiles.[1][2] this compound (AMIA) is a particularly valuable bifunctional derivative within this class. It acts as an unnatural β-amino acid, a structural motif of great interest for creating peptidomimetics and novel peptide-based therapeutic agents.[1][3][4] These hybrid peptides, composed of both α and β-amino acids, often exhibit improved stability against enzymatic degradation, making them promising candidates for drug development.[3]

This guide provides a comprehensive, technically-grounded walkthrough of a reliable and well-documented three-step synthesis for AMIA. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagents and conditions, and the critical parameters that ensure a successful and reproducible outcome.

Part 1: A Holistic View of the Synthetic Strategy

The synthesis of AMIA is most effectively achieved through a linear, three-step sequence that builds the molecule from simple, commercially available starting materials. The core logic of this pathway is as follows:

-

Constructing the Carbon Backbone: The synthesis begins by creating an activated and functionalized four-carbon chain that already contains the cyano group destined to become the 5-amino group of the final isoxazole ring.

-

Heterocyclization: This functionalized intermediate is then reacted with hydroxylamine in a cyclocondensation reaction. This is the key ring-forming step, where the nitrogen and oxygen atoms are introduced to form the aromatic isoxazole core.

-

Final Functional Group Manipulation: The final step involves the hydrolysis of an ester group, installed for stability and purification purposes in the preceding steps, to yield the target carboxylic acid.

This approach is robust, scalable, and provides excellent control over the regiochemistry, ensuring the desired 5-amino-3-methyl isomer is formed preferentially.

Caption: High-level overview of the three-step synthesis of AMIA.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

This section provides a step-by-step methodology for the synthesis, grounded in established literature procedures.[1]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

This initial step involves a condensation reaction to form the key acyclic precursor. The reaction joins the α-carbon of ethyl cyanoacetate to the central carbon of triethyl orthoacetate.

Causality of Experimental Choices:

-

Triethyl Orthoacetate: This reagent serves as the source for both the C3-methyl group and the C4-ester group of the final product, while also providing an ethoxy leaving group to facilitate the reaction.

-

DMAP (4-Dimethylaminopyridine): While this reaction can proceed without a catalyst, a catalytic amount of a non-nucleophilic base like DMAP accelerates the reaction by activating the orthoester.

-

Heating and Ethanol Removal: The reaction is driven to completion by heating, which provides the necessary activation energy, and by the simultaneous removal of ethanol as it is formed, in accordance with Le Châtelier's principle.[1]

Caption: Experimental workflow for the synthesis of intermediate P1.

Protocol 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

| Parameter | Value/Reagent | Molar Ratio | Notes |

| Reagent A | Ethyl Cyanoacetate | 1.0 eq | |

| Reagent B | Triethyl Orthoacetate | 1.0 eq | |

| Catalyst | DMAP | Catalytic | |

| Temperature | 110 °C | - | |

| Solvent | None (Neat) | - | |

| Workup | 10% HCl wash | - | To neutralize any remaining catalyst and basic impurities. |

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, mix ethyl cyanoacetate and triethyl orthoacetate in a 1:1 molar ratio.

-

Add a catalytic amount of DMAP to the mixture.

-

Heat the mixture to 110 °C. Ethanol will begin to distill off as the reaction proceeds.

-

Continue heating until the theoretical amount of ethanol has been collected, indicating reaction completion.

-

Allow the reaction mixture to cool to room temperature. A precipitate will form.

-

Filter the solid precipitate and wash it with a cold 10% aqueous HCl solution.

-

Dry the resulting solid, Ethyl 2-cyano-3-ethoxybut-2-enoate (P1), under vacuum.

Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2)

This is the pivotal ring-forming step. The enoate intermediate (P1) undergoes a cyclocondensation reaction with hydroxylamine.

Causality of Experimental Choices:

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the source of the nitrogen and oxygen atoms for the isoxazole ring. It is used as the hydrochloride salt for stability.

-

Sodium Ethoxide (EtONa): A strong base is required to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ. It also facilitates the cyclization process.

-

Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base.

-

Room Temperature Reaction: The reaction proceeds efficiently at room temperature over 24 hours, minimizing the formation of side products that could arise from heating.[1]

Caption: Simplified mechanism for the formation of the isoxazole ring.

Protocol 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate

| Parameter | Value/Reagent | Molar Ratio | Notes |

| Starting Material | Intermediate P1 | 1.0 eq | |

| Reagent A | Hydroxylamine Hydrochloride | 1.0 eq | |

| Reagent B | Sodium Ethoxide (EtONa) | 1.0 eq | |

| Solvent | Ethanol (EtOH) | - | |

| Temperature | Room Temperature | - | |

| Reaction Time | 24 hours | - | |

| Workup | Evaporation, Water wash | - |

Procedure:

-

In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol, or use commercially available sodium ethoxide.

-

To this solution, add hydroxylamine hydrochloride and stir until dissolved.

-

Dissolve the intermediate P1 in a minimal amount of ethanol and add this solution to the hydroxylamine/ethoxide mixture.

-

Stir the resulting mixture at room temperature for 24 hours.

-

After 24 hours, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue will contain the product and inorganic salts. Wash the solid with water to remove the salts.

-

Filter the precipitate, wash again with water, and dry thoroughly to yield Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2).[1]

Step 3: Hydrolysis to this compound (AMIA)

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.

Causality of Experimental Choices:

-

Sodium Hydroxide (NaOH): A strong base is used for the hydrolysis of the ester.

-

Aqueous Medium: The reaction is performed in water to facilitate the hydrolysis.

-

Acidification (HCl): After the saponification is complete, the reaction mixture is acidified. This protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out. Careful control of the final pH is crucial for maximizing yield.

Protocol 3: Synthesis of this compound

| Parameter | Value/Reagent | Concentration | Notes |

| Starting Material | Intermediate P2 | - | |

| Reagent A | Sodium Hydroxide (aq) | e.g., 2M | |

| Reagent B | Hydrochloric Acid (aq) | e.g., 6M | For acidification |

| Temperature | Room Temperature | - | |

| Workup | Filtration | - |

Procedure:

-

Suspend the ethyl ester (P2) in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the solid has completely dissolved and the reaction is complete (can be monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of approximately 2-3.

-

A white precipitate of the final product will form upon acidification.

-

Filter the precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to yield pure this compound (AMIA).

Part 3: Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized AMIA. The data below is representative of what is expected for the final compound.

Table of Expected Analytical Data:

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | ~144-148 °C |

| ¹H NMR | Signals corresponding to the methyl group, the amino protons, and the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the isoxazole ring carbons, the methyl carbon, and the carboxyl carbon. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of C₅H₆N₂O₃ (142.11 g/mol ). |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H (amino), C=O (carboxyl), and C=N/C=C (isoxazole ring) stretches. |

Part 4: Alternative Synthetic Considerations

While the three-step method described is highly effective, it is valuable for the research scientist to be aware of alternative strategies for constructing the 5-aminoisoxazole scaffold. One powerful alternative is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[5]

-

[3+2] Cycloaddition: This approach involves the reaction of a nitrile oxide (a 1,3-dipole) with an α-cyanoenamine (a dipolarophile). This method is highly regioselective, directly yielding the 5-amino substituted isoxazole ring system.[5] The nitrile oxides are typically generated in situ from precursors like hydroxamoyl chlorides to prevent dimerization.[5] This convergent strategy can be highly efficient for creating diverse libraries of substituted 5-aminoisoxazoles.

Conclusion

The presented herein is a robust and reproducible method, leveraging fundamental organic reactions to construct a high-value, non-proteinogenic amino acid. By understanding the causal relationships behind each step—from the initial condensation to the key cyclization and final hydrolysis—researchers can confidently and efficiently produce this versatile building block. The availability of AMIA opens doors to the synthesis of novel α/β-mixed peptides and other isoxazole-containing molecules with significant potential in medicinal chemistry and drug development.[1][3]

References

-

Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

-

Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14833–14846. [Link]

-

National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]

-

Various Authors. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

-

Various Authors. (2019). synthesis of isoxazoles. YouTube. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

5-Amino-3-methylisoxazole-4-carboxylic acid CAS number lookup

An In-Depth Technical Guide to 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) for Advanced Research Applications

Abstract

This guide provides a comprehensive technical overview of this compound (CAS Number: 84661-50-7 ), a novel non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development.[1][2] We delve into its unique structural features, synthesis, and core applications, with a particular focus on its role as a building block in the solid-phase synthesis of α/β-mixed peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of isoxazole-containing unnatural amino acids to create next-generation therapeutic agents and peptidomimetics.

Compound Identification and Physicochemical Properties

This compound, hereafter referred to as AMIA, is a bifunctional heterocyclic compound. Its structure incorporates both a carboxylic acid group and an amino group, classifying it as a β-amino acid.[3] This structural arrangement is pivotal, as it allows AMIA to be incorporated into peptide chains, creating peptidomimetics with altered conformations and potentially enhanced biological stability compared to natural α-peptides.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 84661-50-7 | [1][2] |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | Calculated |

| Synonyms | AMIA | [3] |

Caption: Chemical structure and classification of AMIA.

Strategic Importance in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in drug discovery, present in numerous FDA and EMA-approved drugs such as the anti-inflammatory agent Parecoxib and the immunosuppressant Leflunomide.[3] These compounds demonstrate a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3]

AMIA's significance stems from its dual nature:

-

Isoxazole Core: It carries the inherent potential for biological activity associated with the isoxazole moiety.

-

Unnatural Amino Acid (UAA): As a non-proteinogenic β-amino acid, it serves as a powerful tool for creating peptidomimetics.[3] Hybrid peptides incorporating β-amino acids often exhibit increased resistance to enzymatic degradation and can adopt stable secondary structures, making them promising therapeutic candidates.[5]

The incorporation of UAAs like AMIA is a cornerstone of modern drug discovery, enabling the synthesis of novel molecular architectures with tailored pharmacological profiles.[3]

Synthesis and Chemical Reactivity

The synthesis of AMIA typically proceeds through the formation of its ethyl ester precursor, Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, followed by hydrolysis. A validated synthetic route is outlined below.

Protocol 1: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

This protocol is adapted from methodologies described for the synthesis of functionalized isoxazoles.[3] The causality behind this specific pathway is the reliable and high-yield formation of the isoxazole ring from an activated ketoester and hydroxylamine.

Step 1: Formation of Ethyl 2-acetyl-3-ethoxyacrylate (Intermediate P1)

-

Rationale: This step creates the activated α,β-unsaturated carbonyl system required for the subsequent cyclization reaction.

-

Procedure:

-

Combine ethyl acetoacetate and triethyl orthoformate in a reaction vessel.

-

Add acetic anhydride, which acts as a water scavenger, driving the reaction to completion.

-

Heat the mixture to 110 °C, continuously removing the ethanol formed as a byproduct to shift the equilibrium towards the product.

-

Upon reaction completion (monitored by TLC or GC-MS), cool the mixture to obtain the intermediate P1.

-

Step 2: Cyclization to form Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Product P2)

-

Rationale: This is a classic isoxazole synthesis. The hydroxylamine attacks the carbonyl carbon and the enol ether, followed by cyclization and dehydration to form the stable aromatic isoxazole ring. Sodium ethoxide is used to generate the free hydroxylamine base from its hydrochloride salt.

-

Procedure:

-

In a separate vessel, prepare a solution of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.

-

Dissolve the intermediate P1 in ethanol and add it to the hydroxylamine mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Evaporate the excess ethanol. The resulting precipitate is filtered, washed with water to remove inorganic salts, and dried to yield the final product.[3]

-

Caption: General synthesis pathway for AMIA.

Reactivity Insights

A key experimental finding is that the amino group of AMIA is relatively unreactive under standard conditions used for Fmoc-protection in peptide synthesis.[3] This unique property allows for its direct coupling to the N-terminus of a peptide chain without prior protection of its own amino group, simplifying the synthetic workflow significantly.[3]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for AMIA is its incorporation into peptide sequences to create novel α/β-mixed peptides.[5] This process leverages the well-established SPPS methodology.

Workflow for AMIA Incorporation into a Peptide Chain

The process involves coupling the carboxylic acid group of AMIA to the free N-terminal amine of a peptide that is anchored to a solid support (resin).

Caption: Workflow for incorporating AMIA via SPPS.

Protocol 2: Coupling of AMIA to a Resin-Bound Peptide

This protocol describes a self-validating system where successful coupling can be confirmed at each stage using standard analytical techniques.

1. Materials & Reagents:

-

Resin-bound peptide with a free N-terminus.

-

This compound (AMIA).

-

Coupling agents: Diisopropylcarbodiimide (DIC), Ethyl (hydroxyimino)cyanoacetate (Oxyma).

-

Solvent: Dimethylformamide (DMF).

2. Pre-Coupling Preparation:

-

Rationale: The resin must be swelled and the N-terminus deprotected to make it available for reaction.

-

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

3. Activation and Coupling:

-

Rationale: DIC activates the carboxylic acid of AMIA, making it susceptible to nucleophilic attack by the peptide's N-terminal amine. Oxyma is added as a base and to suppress side reactions, ensuring a high-purity product.

-

Procedure:

-

Prepare a solution of AMIA, DIC, and Oxyma in DMF.

-

Add this activation mixture to the swelled, deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Ultrasonic agitation can be used to accelerate the reaction.[5]

-

4. Post-Coupling Wash and Confirmation:

-

Rationale: Removal of excess reagents is critical before proceeding. A qualitative ninhydrin test confirms the consumption of the free amine.

-

Procedure:

-

Filter the resin and wash extensively with DMF, followed by dichloromethane (DCM) and methanol.

-

Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates successful coupling.

-

5. Cleavage and Characterization:

-

Rationale: The final peptide is cleaved from the solid support and purified.

-

Procedure:

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid).

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Analyze the crude product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) to confirm the identity and purity of the new AMIA-containing peptide.[3]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for AMIA was not found, data for structurally related isoxazole compounds provide guidance on handling. It should be treated as a potentially hazardous chemical.

Table 2: Summary of GHS Hazards for Related Isoxazole Compounds

| Hazard Statement | Description | Associated Compounds |

| H315 | Causes skin irritation | 5-Amino-3-methylisoxazole, 5-Methylisoxazole-4-carboxylic acid[6][7] |

| H319 | Causes serious eye irritation | 5-Amino-3-methylisoxazole, 5-Methylisoxazole-4-carboxylic acid[7] |

| H335 | May cause respiratory irritation | 5-Amino-3-methylisoxazole |

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a cool, dry place.[6]

Disclaimer: This information is based on related compounds. Researchers must consult the specific SDS provided by the supplier before handling this compound.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in peptide science and drug discovery. Its unique combination of a biologically active isoxazole core and its function as an unnatural β-amino acid provides a direct route to novel peptidomimetics with significant therapeutic potential.[3][5] Future research will likely focus on synthesizing libraries of AMIA-containing peptides and screening them for a range of biological activities, from antimicrobial to anticancer properties, further cementing the role of this versatile building block in the development of next-generation medicines.

References

-

Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

-

Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]

Sources

- 1. 84661-50-7|this compound|BLD Pharm [bldpharm.com]

- 2. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID | 84661-50-7 [chemicalbook.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID [chemicalbook.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

spectral data for 5-Amino-3-methylisoxazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectral Data of 5-Amino-3-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

Isoxazole derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1] this compound, which will be referred to as AMIA throughout this guide, stands out due to its potential as a non-proteinogenic amino acid in solid-phase peptide synthesis.[1] The incorporation of such unnatural amino acids is a key strategy in designing peptides with enhanced stability and novel biological functions.

Accurate and comprehensive spectral analysis is paramount for the unambiguous identification and quality control of AMIA, especially when it is synthesized for use in drug development pipelines. This guide delves into the expected and reported spectral characteristics of AMIA, focusing on mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Synthesis and Sample Purity Considerations

The spectral data presented and interpreted in this guide are contingent on the analysis of a pure sample. A common synthetic route to AMIA is a three-step process, which provides context for potential impurities that may need to be considered during spectral analysis.[1]

Caption: A generalized workflow for the synthesis of AMIA.

The final hydrolysis step to yield the carboxylic acid from its ethyl ester is critical. Incomplete hydrolysis would result in a significant impurity that would be readily detectable by the spectroscopic methods discussed below. Therefore, rigorous purification, typically by recrystallization or chromatography, is essential before spectral acquisition.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of polar molecules like AMIA.

ESI-MS of the Intact Molecule

In positive ion mode ESI-MS, AMIA is expected to be readily protonated to form the [M+H]⁺ ion. The exact mass of this ion can be calculated and used to confirm the elemental composition.

| Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ |

| C₅H₆N₂O₃ | 142.0378 u | 143.0451 m/z |

In a recent study, the protonated form of the AMIA moiety was observed at an m/z of 143.044 when incorporated into a peptide.[1]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the protonated molecule provides valuable structural information. Based on the analysis of AMIA-containing peptides, a characteristic fragmentation pattern emerges for the AMIA residue.[1]

Caption: Proposed fragmentation pathway for protonated AMIA.

The fragmentation is initiated by the loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. A significant fragment observed is the AMIA oxonium ion at m/z 125.035.[1]

| m/z (Observed) | Proposed Fragment | Notes |

| 143.044 | [AMIA+H]⁺ | Protonated parent molecule.[1] |

| 125.035 | AMIA oxonium ion | A characteristic and stable fragment.[1] |

This fragmentation pattern provides a unique fingerprint for the identification of the AMIA structure within a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published spectrum for AMIA was not found, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally similar isoxazole derivatives. The following predictions are based on standard chemical shift values and the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The structure of AMIA has three distinct proton environments: the methyl group, the amine group, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | 2.2 - 2.5 | Singlet | 3H | The methyl group is attached to an sp² carbon of the isoxazole ring, leading to a downfield shift compared to an aliphatic methyl group. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The protons are exchangeable with D₂O. |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. This proton is also exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

AMIA possesses five unique carbon atoms. Their predicted chemical shifts are influenced by their hybridization and proximity to electronegative atoms and functional groups.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ | 10 - 15 | A typical upfield shift for a methyl carbon attached to an aromatic-like ring. |

| C 4-COOH | 90 - 100 | This carbon is shielded by the adjacent amino group and deshielded by the carboxylic acid. |

| C 3-CH₃ | 155 - 165 | The sp² carbon of the isoxazole ring attached to the methyl group. |

| C 5-NH₂ | 160 - 170 | The sp² carbon of the isoxazole ring attached to the amino group, significantly deshielded. |

| -C OOH | 165 - 175 | The carbonyl carbon of the carboxylic acid, appearing in the characteristic downfield region for this functional group. |

Infrared (IR) Spectroscopy

The IR spectrum of AMIA is expected to show characteristic absorption bands for its functional groups. The interpretation is based on typical vibrational frequencies for carboxylic acids, amines, and isoxazole rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| N-H Stretch (Amine) | 3100 - 3400 | Medium | May appear as two distinct peaks for the symmetric and asymmetric stretches, potentially overlapping with the broad O-H band. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a prominent feature. Its position can be influenced by intramolecular hydrogen bonding. |

| C=N Stretch (Isoxazole Ring) | 1600 - 1650 | Medium to Strong | Characteristic of the isoxazole ring system. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Associated with the C-O single bond of the carboxylic acid. |

| N-O Stretch (Isoxazole Ring) | 1400 - 1450 | Medium | A characteristic vibration of the isoxazole heterocycle. |

Experimental Protocols

To obtain high-quality spectral data, the following general protocols are recommended.

Mass Spectrometry

-

Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer is recommended for high-resolution mass measurements.

-

Sample Preparation: Dissolve a small amount of AMIA in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

MS/MS: Use a collision energy of 10-30 eV to induce fragmentation of the [M+H]⁺ precursor ion.

-

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of AMIA in a deuterated solvent such as DMSO-d₆ or CD₃OD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-NH₂ and -COOH).

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for -NH₂ and -COOH should disappear.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH₃/CH and CH₂ carbons.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Conclusion

This technical guide provides a comprehensive overview of the expected and reported . The detailed mass spectrometry fragmentation analysis, coupled with predictive NMR and IR interpretations based on sound chemical principles and analogous structures, offers a robust framework for the identification and characterization of this important synthetic building block. The provided experimental protocols serve as a starting point for researchers to obtain high-quality data. As a molecule of growing importance in peptide science and medicinal chemistry, a thorough understanding of its spectral properties is indispensable for ensuring the integrity and success of research and development efforts.

References

-

Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have rendered it a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[3] The incorporation of the isoxazole moiety into a molecule can significantly enhance its pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.[1][4] This has led to the development of a wide array of isoxazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[4][5]

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives. Moving beyond a mere catalog of activities, this guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to inform future research and development endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified isoxazole derivatives as a promising class of compounds with the ability to target various hallmarks of cancer.[6] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1][2]

A. Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis.[1][2] Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation. Isoxazole-containing compounds have been shown to trigger apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) routes.[2]

Furthermore, many isoxazole derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[7] This cytostatic effect can halt tumor growth and render cancer cells more susceptible to other therapeutic interventions.[7]

A key signaling pathway often implicated in the pro-apoptotic and cell-cycle-arresting effects of isoxazole derivatives is the p53 signaling pathway . The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage, by initiating cell cycle arrest or apoptosis. Some isoxazole derivatives have been shown to activate p53, leading to the downstream expression of genes that halt the cell cycle and promote apoptosis.

Signaling Pathway: p53-Mediated Apoptosis and Cell Cycle Arrest

Caption: A general workflow for assessing the antimicrobial activity of isoxazole derivatives.

B. Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [8]

-

Principle: A serial dilution of the isoxazole derivative is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms.

-

Protocol (Broth Microdilution):

-

Preparation: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial or fungal suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. [8]

-

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [9]

-

Principle: Following the MIC test, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the antimicrobial agent.

-

Protocol:

-

Subculturing: From the wells corresponding to the MIC and higher concentrations in the MIC assay, plate a small volume (e.g., 10 µL) onto an appropriate agar plate.

-

Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.

-

Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. [10]

-

C. Quantitative Data: Antimicrobial Activity of Representative Isoxazole Derivatives

| Isoxazole Derivative | Microorganism | Assay | MIC Value (µg/mL) | Reference |

| Isoxazole derivative 16 | S. aureus | MIC | 500 | [6] |

| Isoxazole derivative 16 | B. cereus | MIC | 500 | [6] |

| Isoxazole derivative 16 | E. coli | MIC | 2000 | [6] |

| Isoxazole derivative 16 | P. aeruginosa | MIC | 4000 | [6] |

| Diaziridinyl-quinone based isoxazole hybrid | Various bacteria | MIC | 3.9 - 62.5 | [6] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have emerged as potent anti-inflammatory agents, with some acting as selective inhibitors of key inflammatory enzymes. [11]

A. Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [12]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. [6]Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX-2 Inhibition and Reduction of Inflammation

Caption: Isoxazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.

B. Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. [12]

-

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 produced is quantified, often using an ELISA-based method.

-

Protocol:

-

Enzyme and Compound Incubation: Incubate purified human recombinant COX-1 or COX-2 enzyme with various concentrations of the isoxazole derivative for a specified time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value. [12]

-

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds. [5]

-

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

-

Protocol:

-

Animal Dosing: Administer the isoxazole derivative (e.g., orally or intraperitoneally) to a group of rats or mice at a specific dose. A control group receives the vehicle.

-

Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated group compared to the control group. [6]

-

C. Quantitative Data: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Isoxazole Derivative | Target | Assay | IC50 Value (nM) | Reference |

| Compound A13 | COX-1 | In vitro | 64 | [12] |

| Compound A13 | COX-2 | In vitro | 13 | [12] |

| Mofezolac | COX-1 | In vitro | 7.9 | [10] |

| 3,4-Bis(4-methoxyphenyl)-5-vinylisoxazole | COX-1 | In vitro | 42 | [10] |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | In vitro | 950 | [4] |

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Isoxazole derivatives are being investigated for their potential to protect neurons from damage and degeneration. [9]

A. Core Mechanism: Combating Oxidative Stress and Amyloid-Beta Toxicity

The neuroprotective mechanisms of isoxazole derivatives are multifaceted. One key aspect is their ability to combat oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. [7]Oxidative stress is a major contributor to neuronal damage in many neurodegenerative diseases.

Another critical area of investigation is the ability of isoxazole derivatives to inhibit the neurotoxicity of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. [12]

Logical Relationship: Neuroprotective Mechanisms of Isoxazole Derivatives

Caption: Isoxazole derivatives can exert neuroprotective effects by counteracting oxidative stress and amyloid-beta toxicity.

B. Experimental Protocols

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor.

-

Principle: Neuronal cells (e.g., SH-SY5Y or PC12 cells) are exposed to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or glutamate. The neuroprotective effect of the isoxazole derivative is determined by its ability to increase cell viability in the presence of the stressor.

-

Protocol:

-

Cell Seeding and Differentiation: Seed neuronal cells in a 96-well plate and, if necessary, differentiate them into a more mature neuronal phenotype.

-

Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for a specific duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add the oxidative stressor (e.g., H2O2 at a final concentration of 100-200 µM) to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration.

-

These assays evaluate the ability of a compound to prevent the aggregation of Aβ peptides and to protect cells from Aβ-induced toxicity.

-

Principle: Aβ peptides, particularly Aβ(1-42), have a high propensity to aggregate into neurotoxic oligomers and fibrils. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, and its fluorescence is used to monitor aggregation kinetics. The neurotoxicity of Aβ is assessed by exposing neuronal cells to pre-aggregated Aβ and measuring cell viability.

-

Protocol (ThT Assay for Aggregation):

-

Aβ Preparation: Prepare a solution of synthetic Aβ(1-42) peptide.

-

Aggregation Assay: Incubate the Aβ peptide with or without the isoxazole derivative at 37°C.

-

ThT Fluorescence Measurement: At various time points, take aliquots of the reaction mixture and add them to a solution of ThT. Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~480 nm.

-

Data Analysis: Plot the fluorescence intensity over time to observe the effect of the compound on Aβ aggregation kinetics.

-

C. Quantitative Data: Neuroprotective Effects of Representative Isoxazole Derivatives

| Isoxazole Derivative | Model | Assay | EC50 Value | Reference |

| 3-aryl-5-(chroman-5-yl)-isoxazole | Oxidative stress in HT22 cells | Neuroprotection | ~0.3 µM | [11] |

| 3,4,5-trimethoxy isoxazolone derivative (TMI) | STZ-induced Alzheimer's model (mice) | Attenuation of Aβ and tau pathology | Not specified | [12] |

| Isoxazole–isoxazole hybrid | α7 nAChR | Receptor binding | 0.016 µM | [1] |

| Isoxazole–oxazole hybrid | α7 nAChR | Receptor binding | 0.13 µM | [1] |

Conclusion: The Future of Isoxazole Derivatives in Therapeutics

The isoxazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of isoxazole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the immense potential of this heterocyclic motif in drug discovery. The ability to readily modify the isoxazole ring allows for the fine-tuning of pharmacological properties, paving the way for the development of more potent, selective, and safer drugs.

This technical guide has provided a comprehensive overview of the key biological activities of isoxazole derivatives, with a focus on their mechanisms of action and the experimental methodologies used for their evaluation. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field, stimulating further investigation into this versatile and promising class of compounds and ultimately contributing to the development of novel therapies for a wide range of human diseases.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

-

Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. (2021). PubMed. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Taylor & Francis Online. [Link]

-

Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). PubMed. [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Center for Biotechnology Information. [Link]

-

Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2021). National Center for Biotechnology Information. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

-

IC50 values and dose–response curves of designed... (n.d.). ResearchGate. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). National Center for Biotechnology Information. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. [Link]

-

Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). National Center for Biotechnology Information. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. [Link]

-

Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023). MDPI. [Link]

-

Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library. (n.d.). PubMed. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. [Link]

-

Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRPI0409721A - isoxazole and isothiazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure [frontiersin.org]

- 8. nbinno.com [nbinno.com]

- 9. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-Amino-3-methylisoxazole-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) represents one such scaffold, a versatile building block whose unique structural and electronic properties offer significant advantages in the design of novel therapeutics. The isoxazole ring, a five-membered heterocycle, is a key feature in numerous FDA-approved drugs, prized for its metabolic stability and its ability to act as a bioisostere for other functional groups.[1] AMIA distinguishes itself by incorporating both a primary amine and a carboxylic acid group, rendering it a bifunctional, constrained β-amino acid analog.[1] This unique arrangement provides medicinal chemists with two distinct chemical handles for molecular elaboration, enabling the creation of diverse and complex molecular architectures. This guide provides an in-depth review of AMIA's synthesis, chemical properties, and its strategic applications in constructing advanced peptidomimetics and other potential therapeutic agents.

Physicochemical Properties and Structural Rationale

The utility of a molecular scaffold in drug design is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for AMIA is not extensively published, we can infer its characteristics and compare them to its close, non-aminated analog, 5-methylisoxazole-4-carboxylic acid, which is a key intermediate in the synthesis of the immunosuppressive drug Leflunomide.[2][3]

| Property | Value (5-Methylisoxazole-4-carboxylic acid) | Predicted Value/Commentary (AMIA) | Rationale for Importance in Drug Design |

| Molecular Weight | 127.10 g/mol [3] | 142.12 g/mol | Remains well within the typical range for "rule of five" compliance, favoring good oral bioavailability. |

| pKa | ~2.85 (Predicted for carboxylic acid)[2] | Carboxylic Acid: ~3-4; Amino Group: ~2-3 | The presence of two ionizable groups influences solubility and receptor interactions. The electron-withdrawing nature of the isoxazole ring acidifies the carboxylic acid, while the amino group's basicity is attenuated by its position on the ring. |

| LogP | 0.3 (Computed)[3] | < 0.3 (Predicted) | The addition of the polar amino group is expected to decrease the LogP, enhancing aqueous solubility, which is often a desirable trait for parenteral and oral drug candidates. |

| Aqueous Solubility | Not specified | Predicted to be higher than the analog | Enhanced solubility is critical for formulation and achieving sufficient concentration at the target site. The amphoteric nature of AMIA should improve its solubility in aqueous media across a range of pH values. |

The key value of AMIA lies in its constrained conformation. As a β-amino acid analog, it can be incorporated into peptide chains to induce specific secondary structures, such as turns and helices.[4][5] This is a critical strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced stability against proteolytic degradation, a common failure point for peptide-based drugs.[1]

Synthesis of this compound

The synthesis of AMIA is a well-defined, three-step process starting from common laboratory reagents.[1] This accessibility is a significant advantage for its adoption in research and development settings.

Overall Synthetic Scheme

Caption: Three-step synthesis of AMIA.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

-

Rationale: This step involves a Knoevenagel-type condensation reaction. Triethyl orthoacetate serves as both a reactant and a dehydrating agent to drive the reaction forward, while DMAP acts as a nucleophilic catalyst.

-

Procedure:

-

In a round-bottom flask equipped with a distillation head, mix equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Heat the mixture to 110°C. Ethanol formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.

-

Upon completion (monitored by TLC), cool the mixture. The resulting precipitate is filtered and washed with a cold 10% HCl solution to remove any remaining DMAP.[1]

-

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

-

Rationale: This is the key ring-forming step. Hydroxylamine attacks the cyano group and one of the ester groups of the activated intermediate, leading to cyclization to form the stable isoxazole ring. Sodium ethoxide is used as a base to generate hydroxylamine in situ from its hydrochloride salt.

-

Procedure:

-

Dissolve the intermediate P1 in absolute ethanol.

-

In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Add the solution of P1 to the hydroxylamine mixture and stir at room temperature for 24 hours.

-

Evaporate the excess ethanol under reduced pressure.

-

The obtained precipitate is filtered, washed thoroughly with water, and dried to yield the ethyl ester of AMIA (P2).[1]

-

Step 3: Hydrolysis to this compound (AMIA)

-

Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.

-

Procedure:

-

Dissolve the solid intermediate P2 in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the solution to 70°C and maintain for several hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully add aqueous HCl to adjust the pH to approximately 4.

-

The final product, AMIA, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.[1]

-

Applications in Medicinal Chemistry and Drug Development

The bifunctional nature of AMIA makes it a highly valuable scaffold for generating molecular diversity and introducing desirable properties into drug candidates.

Construction of Peptidomimetics with Enhanced Stability

The primary and most well-documented application of AMIA is its use as an unnatural β-amino acid in solid-phase peptide synthesis (SPPS).[1][5] Natural peptides often make poor drugs due to their rapid degradation by proteases in the body. Incorporating β-amino acids like AMIA into a peptide backbone disrupts the typical recognition sites for these enzymes, significantly increasing the half-life of the resulting molecule.

Caption: Workflow for incorporating AMIA into peptides via SPPS.

A key experimental insight is that the amino group of AMIA is significantly less reactive than the α-amino group of standard proteinogenic amino acids.[1] This allows for the selective coupling of the AMIA carboxylic acid to the N-terminus of a resin-bound peptide without the need to protect the 5-amino group, simplifying the synthetic scheme.[1] This differential reactivity is a powerful tool, enabling chemists to use the 5-amino group as a subsequent point for conjugation or cyclization after the main peptide chain has been assembled.

Development of Immunomodulatory Agents

Recent research has demonstrated that derivatives of AMIA possess significant biological activity in their own right. A study on novel amides synthesized from AMIA revealed that these compounds can modulate immune responses.[6] Specifically, certain derivatives were shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from human peripheral blood mononuclear cells.[6]

This finding is particularly relevant as the related isoxazole-containing drugs, Leflunomide and Teriflunomide, are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis. The inhibitory action of these AMIA derivatives on key inflammatory mediators suggests that the this compound scaffold could be a promising starting point for the development of a new class of anti-inflammatory or immunosuppressive agents. The structure-activity relationship in the study indicated that the nature of the amide substituent was critical for activity, highlighting the scaffold's tunability.[6]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for addressing key challenges in modern drug development. Its straightforward synthesis, combined with its unique bifunctional and conformationally constrained structure, provides a robust platform for creating novel molecular entities. Its proven application in stabilizing peptides against degradation opens avenues for developing more durable peptide-based therapeutics. Furthermore, the discovery of immunomodulatory activity in its simple amide derivatives suggests a rich, underexplored potential in small molecule drug discovery. Future research should focus on a more thorough characterization of its physicochemical properties, expanding the library of its derivatives, and screening them against a wider range of biological targets, such as kinases and proteases, where the isoxazole scaffold has previously found success. For researchers and drug development professionals, AMIA represents a high-potential scaffold for building the next generation of targeted and effective medicines.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunological activity of new heterocyclic amides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-3-methylisoxazole-4-carboxylic acid: Synthesis, Properties, and Applications

Introduction: A Versatile Heterocyclic Building Block

5-Amino-3-methylisoxazole-4-carboxylic acid is a notable heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. As a bifunctional isoxazole derivative, it incorporates both an amino and a carboxylic acid group, rendering it a valuable scaffold for the synthesis of a diverse array of more complex molecules.[1] Its structural rigidity and capacity for varied chemical modifications have positioned it as a key intermediate in the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and known applications, with a particular focus on its role in the generation of immunomodulatory compounds and its utility as an unnatural amino acid in peptide synthesis.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available literature, its development can be understood within the broader history of isoxazole chemistry. The isoxazole ring system itself was first synthesized by Claisen in 1903.[2] Since then, the exploration of isoxazole derivatives has been a fertile area of research, leading to the discovery of numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The development of synthetic methodologies for 3,5-disubstituted isoxazoles has been a key focus, with techniques such as 1,3-dipolar cycloaddition reactions playing a crucial role. The emergence of this compound as a valuable building block is a testament to the ongoing efforts to create novel molecular architectures for drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 84661-50-7 | [5] |

| Molecular Formula | C₅H₆N₂O₃ | [5] |

| Molecular Weight | 142.11 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol |

Note: Some physical properties like melting point and pKa are not consistently reported across publicly available safety and supplier data sheets and should be determined empirically for specific lots.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, which is detailed below. This protocol is based on modern synthetic methodologies and provides a reliable route to obtaining this valuable intermediate.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate 1)

-

In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the mixture to 110 °C.

-

Continuously remove the ethanol formed during the reaction via distillation to drive the reaction to completion.

-

Upon completion, cool the reaction mixture.

-

Filter the resulting precipitate and wash it with a 10% aqueous solution of hydrochloric acid.

-

Dry the solid to yield Ethyl 2-cyano-3-ethoxybut-2-enoate.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate 2)

-

Prepare a solution of sodium ethoxide in ethanol.

-

Separately, prepare a solution of hydroxylamine hydrochloride in ethanol.

-

Add the hydroxylamine hydrochloride solution to the sodium ethoxide solution.

-

Dissolve the Ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours.

-

After 24 hours, evaporate the excess ethanol under reduced pressure.

-

Filter the resulting precipitate, wash it with water, and dry it to obtain Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

Step 3: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (Final Product)

-

Dissolve the Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to 70 °C to facilitate hydrolysis of the ester.

-

After the hydrolysis is complete, cool the reaction mixture.

-

Acidify the solution to a pH of 4 by adding a 10% aqueous solution of hydrochloric acid.

-

Filter the resulting precipitate.

-

Wash the precipitate with water and dry it to yield the final product, 5-Amino-3-methyl-isoxazole-4-carboxylic acid.[1]

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Biological Activities and Applications

The isoxazole nucleus is a well-established pharmacophore, and derivatives of this compound have demonstrated a range of interesting biological activities, particularly in the realm of immunology.

Immunomodulatory Effects

Research has shown that various amides and hydrazides derived from this compound possess immunomodulatory properties. These compounds have been investigated for their effects on cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in human peripheral blood cells. Some of these derivatives have exhibited immunosuppressive actions, highlighting their potential for the development of new anti-inflammatory or immunosuppressive drugs. The nature and position of substituents on the amide portion of these molecules have been shown to significantly influence their immunological activity.

Application as an Unnatural Amino Acid

A significant and novel application of this compound is its use as an unnatural β-amino acid in solid-phase peptide synthesis.[1] The incorporation of such non-proteinogenic amino acids into peptide chains is a powerful strategy in drug discovery for creating peptidomimetics with enhanced stability, novel conformations, and improved biological activity. It has been successfully coupled to resin-bound peptides, opening up avenues for the creation of new classes of bioactive peptides with potential therapeutic applications.[1]

Logical Relationship of Applications

Caption: Applications of this compound.

Conclusion

This compound stands out as a heterocyclic compound of considerable interest to the scientific community. Its robust synthesis and the versatility of its functional groups make it an invaluable tool for medicinal chemists and drug development professionals. The demonstrated immunomodulatory potential of its derivatives and its successful application as a non-proteinogenic amino acid in peptide synthesis underscore its importance in the ongoing quest for novel and effective therapeutic agents. Further exploration of the chemical space accessible from this scaffold is likely to yield new and exciting discoveries in the field of drug design and development.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry. Retrieved from [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. Retrieved from [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011). ResearchGate. Retrieved from [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. Retrieved from [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). Royal Society of Chemistry. Retrieved from [Link]

-

5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. (n.d.). PubChem. Retrieved from [Link]

-

5-Methylisoxazole-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Retrieved from [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

-

5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries. Retrieved from [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

- A METHOD FOR SYNTHESIZING LEFLUNOMIDE. (2001). Google Patents.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpca.org [ijpca.org]

- 5. 84661-50-7|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Theoretical Properties of 5-Amino-3-methylisoxazole-4-carboxylic Acid

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique electronic characteristics, inherent metabolic stability, and capacity to participate in diverse non-covalent interactions have established it as a foundational component in the design of novel therapeutic agents. Isoxazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] This is evidenced by the number of drugs approved by the FDA and EMA that incorporate this moiety, such as the anti-inflammatory drug parecoxib and the antifungal agent micafungin.[1]